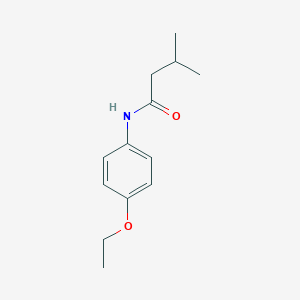

N-(4-ethoxyphenyl)-3-methylbutanamide

描述

N-(4-Ethoxyphenyl)-3-methylbutanamide is an amide derivative featuring a 4-ethoxyphenyl group attached to a branched 3-methylbutanamide chain. For instance, N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin), a closely related compound, was historically used as an analgesic-antipyretic but withdrawn due to renal toxicity . The 3-methyl substitution in the target compound likely alters its lipophilicity and metabolic stability compared to hydroxyl or keto derivatives, though empirical data specific to this molecule remains sparse.

属性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC 名称 |

N-(4-ethoxyphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |

InChI 键 |

ARZVLRMOBCYHAR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)C |

规范 SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)C |

产品来源 |

United States |

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key structural analogs differ in the substituents on the butanamide chain or phenyl ring. Below is a comparative analysis:

Key Observations :

Metabolic Pathways and Toxicity

- Bucetin : Metabolized via oxidative O-de-ethylation, keto conversion, and β-decarboxylation to yield N-(4-hydroxyphenyl)acetamide, a toxic intermediate causing renal papillary necrosis . Glucuronidation accounts for 62% of oral metabolism in rabbits .

- Phenacetin : Shares the 4-ethoxyphenyl motif but is metabolized to 4-hydroxyphenylacetamide, a nephrotoxic agent. Bucetin’s renal toxicity is less severe, attributed to slower deacylation rates .

- However, increased lipophilicity could elevate accumulation in tissues, necessitating further study.

Pharmacological Activity

- Bucetin: Exhibited analgesic effects via prostaglandin inhibition but was withdrawn due to carcinogenic risk .

- N-(4-Hydroxyphenyl) Derivatives : Compounds like N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide show distinct mass spectral fragmentation patterns (e.g., EI-MS base peak at m/z 120) , suggesting stability differences that could influence bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。